tert-Butyl (9-aminononyl)carbamate

説明

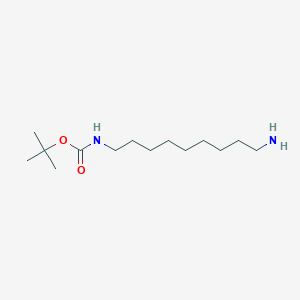

Structure

3D Structure

特性

IUPAC Name |

tert-butyl N-(9-aminononyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30N2O2/c1-14(2,3)18-13(17)16-12-10-8-6-4-5-7-9-11-15/h4-12,15H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZUNGYDAMPRXSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00394274 | |

| Record name | Tert-butyl N-(9-aminononyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

510754-90-2 | |

| Record name | Tert-butyl N-(9-aminononyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to tert-Butyl (9-aminononyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (9-aminononyl)carbamate is a bifunctional organic molecule that has garnered significant interest in the field of drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] This linear molecule features a terminal primary amine and a carbamate-protected amine, providing a versatile scaffold for the synthesis of complex molecules. The tert-butyloxycarbonyl (Boc) protecting group offers stability under a range of conditions and can be readily removed under mild acidic conditions, making it an ideal component in multi-step synthetic routes.[1][3] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of this compound.

Chemical and Physical Properties

This compound is characterized by a nine-carbon aliphatic chain, which imparts flexibility and hydrophobicity.[4] At room temperature, it typically presents as a solid or a viscous liquid and exhibits good solubility in organic solvents.[4] Its water solubility is limited due to the hydrophobic nature of the nonyl chain and the tert-butyl group.[4]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₃₀N₂O₂ | [4][5][6] |

| Molecular Weight | 258.40 g/mol | [5][6] |

| CAS Number | 510754-90-2 | [5][6] |

| IUPAC Name | tert-butyl N-(9-aminononyl)carbamate | [5] |

| Synonyms | N-Boc-nonane-1,9-diamine, N1-Boc-nonane-1,9-diamine, tert-Butyl (9-aminonon-1-yl)carbamate | [3][6] |

| Appearance | Solid or viscous liquid | [4] |

| Solubility | Soluble in organic solvents, limited solubility in water. | [4] |

While extensive experimental data is not publicly available, some properties can be estimated through computational models. It is important to note that the chemical and physical properties have not been thoroughly investigated.[7]

Spectroscopic Data

-

¹H NMR: The spectrum would be expected to show signals corresponding to the protons of the tert-butyl group (a singlet around 1.4 ppm), the methylene groups of the nonyl chain (a series of multiplets between 1.2 and 3.2 ppm), and the protons of the two amine groups.

-

¹³C NMR: The spectrum would feature signals for the carbons of the tert-butyl group, the carbonyl carbon of the carbamate, and the nine distinct carbons of the nonyl chain.

-

IR Spectroscopy: Characteristic absorption bands would be expected for the N-H stretching of the primary amine and the carbamate, the C=O stretching of the carbamate, and the C-H stretching of the aliphatic chain.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of the Boc group and cleavage of the alkyl chain.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the selective mono-Boc protection of 1,9-diaminononane. A general one-pot procedure for such a reaction is described below. This protocol is based on methods for the selective Boc protection of diamines and should be optimized for this specific substrate.[8]

Materials:

-

1,9-diaminononane

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Chlorotrimethylsilane (Me₃SiCl) or Thionyl chloride (SOCl₂) as an HCl source

-

Methanol (MeOH)

-

Water

-

Dichloromethane (DCM)

-

Sodium hydroxide (NaOH)

-

Ethyl ether

Procedure:

-

Dissolve 1,9-diaminononane in a suitable solvent like methanol.

-

Cool the solution to 0 °C.

-

Slowly add one equivalent of Me₃SiCl or SOCl₂ to form the hydrochloride salt of one of the amine groups in situ.

-

Allow the reaction mixture to warm to room temperature.

-

Add 1 mL of water, followed by the addition of Boc₂O dissolved in methanol.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Dilute the mixture with water and wash with ethyl ether to remove any di-Boc protected by-product.

-

Adjust the pH of the aqueous layer to >12 with a NaOH solution.

-

Extract the product into dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Purification:

The crude product can be purified by silica gel column chromatography.

Use in PROTAC Synthesis

This compound serves as a versatile linker in the synthesis of PROTACs.[1][2] The free primary amine can be coupled to a ligand for an E3 ubiquitin ligase, while the Boc-protected amine can be deprotected to allow for the attachment of a warhead that binds to the target protein of interest.

General Protocol for Linker Conjugation:

-

Coupling to E3 Ligase Ligand: The primary amine of this compound can be reacted with an activated carboxylic acid derivative (e.g., an NHS ester) of an E3 ligase ligand (e.g., a VHL or CRBN ligand) to form a stable amide bond.

-

Boc Deprotection: The Boc group is removed under mild acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane, to expose the second primary amine.

-

Coupling to Target Protein Ligand: The newly deprotected amine is then coupled to a warhead molecule (a ligand for the target protein) that has been appropriately functionalized with a reactive group, such as an activated carboxylic acid, to complete the synthesis of the PROTAC molecule.

Biological Activity and Signaling Pathways

This compound itself is not known to have any intrinsic biological activity. Its function is to act as a linker to connect two functionally distinct moieties in a PROTAC molecule.[9][10] The resulting PROTAC hijacks the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively degrade a target protein.[10][11][12]

PROTAC Mechanism of Action

The mechanism of action for a PROTAC utilizing a linker like this compound involves the following key steps:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein of interest (POI) and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex.[11][13]

-

Ubiquitination: The E3 ligase, now in proximity to the POI, facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the surface of the target protein. This results in the formation of a polyubiquitin chain on the POI.[14]

-

Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the target protein into smaller peptides.[11]

-

PROTAC Recycling: The PROTAC molecule is not consumed in this process and is released to induce the degradation of another molecule of the target protein, acting in a catalytic manner.[11][12]

The signaling pathway ultimately affected by the PROTAC is dependent on the function of the targeted protein. By degrading a specific protein, a PROTAC can modulate any signaling pathway in which that protein is involved. For example, if the target protein is a kinase involved in a cancer-related signaling pathway, its degradation will lead to the downregulation of that pathway.

Visualizations

Logical Workflow for PROTAC Synthesis

Caption: A logical workflow diagram illustrating the key steps in the synthesis of a PROTAC molecule using this compound as a linker.

PROTAC Mechanism of Action Signaling Pathway

Caption: A diagram illustrating the catalytic cycle of a PROTAC, leading to the targeted degradation of a protein of interest via the ubiquitin-proteasome system.

References

- 1. This compound, 510754-90-2 | BroadPharm [broadpharm.com]

- 2. file.medchemexpress.eu [file.medchemexpress.eu]

- 3. This compound | CAS:510754-90-2 | AxisPharm [axispharm.com]

- 4. CAS 510754-90-2: this compound [cymitquimica.com]

- 5. tert-butyl N-(9-aminononyl)carbamate | C14H30N2O2 | CID 3614320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. capotchem.cn [capotchem.cn]

- 8. researchgate.net [researchgate.net]

- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. njbio.com [njbio.com]

- 13. biorxiv.org [biorxiv.org]

- 14. Intrinsic signaling pathways modulate targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of tert-Butyl (9-aminononyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of tert-Butyl (9-aminononyl)carbamate, a valuable bifunctional linker molecule. This compound is particularly relevant in the field of drug development, notably in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible aliphatic spacer connecting a target-binding ligand to an E3 ligase-recruiting moiety.[1][2][3]

Physicochemical Properties

This compound is an organic compound featuring a nine-carbon aliphatic chain with a terminal primary amine and a tert-butyloxycarbonyl (Boc)-protected amine at the other end.[1][4] This structure imparts amphiphilic properties, with solubility in various organic solvents and limited solubility in water.[4]

| Property | Value | Reference |

| CAS Number | 510754-90-2 | [5] |

| Molecular Formula | C₁₄H₃₀N₂O₂ | [4][5] |

| Molecular Weight | 258.40 g/mol | [5] |

| Appearance | Solid or viscous liquid | [4] |

Synthesis of this compound

The synthesis of this compound is achieved through the selective mono-Boc protection of 1,9-diaminononane. A common challenge in the synthesis of mono-protected symmetrical diamines is the potential for the formation of the di-protected byproduct.[6] Several methods have been developed to achieve high selectivity for the mono-protected product. The following protocol is adapted from a general and efficient method for the mono-Boc protection of symmetrical diamines.[7]

Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Protocol:

Materials:

-

1,9-Diaminononane

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Hydrochloric acid (HCl)

-

Methanol (MeOH)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diethyl ether

Procedure: [7]

-

Monoprotonation of the Diamine: In a round-bottom flask, dissolve 1,9-diaminononane (1 equivalent) in methanol. Cool the solution to 0 °C in an ice bath.

-

Slowly add one equivalent of hydrochloric acid (as a solution in methanol) to the stirred solution. Allow the reaction mixture to stir for 30 minutes at 0 °C to ensure the formation of the mono-hydrochloride salt.

-

Boc Protection: To the same flask, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1 equivalent) in methanol dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Work-up: Remove the methanol under reduced pressure. To the residue, add diethyl ether to precipitate and remove any unreacted diamine hydrochloride.

-

Filter the mixture and wash the solid with diethyl ether.

-

To the filtrate, add a 2N aqueous solution of sodium hydroxide (NaOH) to basify the mixture to a pH of 11-12.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of dichloromethane and methanol to afford pure this compound.

Characterization

The structure and purity of the synthesized this compound are confirmed by various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 2.68 | t, J = 7.0 Hz | 2H | -CH₂-NH₂ |

| ~ 3.09 | q, J = 6.8 Hz | 2H | -CH₂-NHBoc |

| ~ 4.55 | br s | 1H | -NHBoc |

| ~ 1.44 | s | 9H | -C(CH₃)₃ |

| ~ 1.49 | m | 2H | -CH₂-CH₂-NHBoc |

| ~ 1.29 | m | 10H | -(CH₂)₅- |

| ~ 1.35 | br s | 2H | -NH₂ |

¹³C NMR (101 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 156.1 | C=O (carbamate) |

| ~ 79.0 | -C(CH₃)₃ |

| ~ 42.2 | -CH₂-NH₂ |

| ~ 40.6 | -CH₂-NHBoc |

| ~ 33.8 | -CH₂-CH₂-NH₂ |

| ~ 30.1 | -CH₂-CH₂-NHBoc |

| ~ 29.5 | Aliphatic -CH₂- |

| ~ 29.4 | Aliphatic -CH₂- |

| ~ 28.4 | -C(CH₃)₃ |

| ~ 26.8 | Aliphatic -CH₂- |

| ~ 26.7 | Aliphatic -CH₂- |

3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~ 3370 | Strong, broad | N-H stretch (amine and carbamate) |

| ~ 2925, 2855 | Strong | C-H stretch (aliphatic) |

| ~ 1690 | Strong | C=O stretch (carbamate) |

| ~ 1520 | Strong | N-H bend (carbamate) |

| ~ 1170 | Strong | C-O stretch (carbamate) |

3.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| m/z | Interpretation |

| 259.24 | [M+H]⁺ |

| 203.18 | [M - C₄H₉O]⁺ |

| 159.16 | [M - Boc]⁺ |

Experimental Workflows and Signaling Pathways

This compound is a linear, non-cleavable linker. Its primary application is in the construction of more complex molecules, such as PROTACs. The workflow for its use typically involves two sequential steps: coupling of a ligand for a target protein to one of its amino groups, followed by deprotection of the Boc group and coupling of a ligand for an E3 ubiquitin ligase.

Caption: PROTAC Synthesis Workflow.

This workflow highlights the utility of this compound as a versatile building block in the assembly of bifunctional molecules for targeted protein degradation. The Boc protecting group allows for the selective functionalization of the two primary amines, enabling a controlled and stepwise synthesis.

References

- 1. This compound, 510754-90-2 | BroadPharm [broadpharm.com]

- 2. This compound | CAS:510754-90-2 | AxisPharm [axispharm.com]

- 3. 1-BOC-1,9-DIAMINONONANE | 510754-90-2 [chemicalbook.com]

- 4. CAS 510754-90-2: this compound [cymitquimica.com]

- 5. tert-butyl N-(9-aminononyl)carbamate | C14H30N2O2 | CID 3614320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]

- 7. bioorg.org [bioorg.org]

Navigating the Solubility Landscape of tert-Butyl (9-aminononyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butyl (9-aminononyl)carbamate is a bifunctional linker molecule increasingly utilized in the development of therapeutics, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). Its long aliphatic chain and terminal amine and carbamate groups bestow it with specific physicochemical properties that are critical for the successful design and function of these novel drug modalities. A thorough understanding of its solubility in common laboratory solvents is paramount for its effective handling, formulation, and application in synthetic and biological workflows. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, detailed experimental protocols for determining its solubility, and a workflow for assessing its suitability in a research and development context.

Physicochemical Properties and Qualitative Solubility

This compound is an organic compound featuring a nine-carbon aliphatic chain, a primary amine at one terminus, and a tert-butoxycarbonyl (Boc)-protected amine at the other.[1] This structure imparts a degree of amphiphilicity to the molecule. The long hydrocarbon chain contributes to its nonpolar character, while the amino and carbamate functionalities introduce polarity and the potential for hydrogen bonding.[1]

Table 1: Summary of Solubility Data for this compound

| Solvent Class | Common Lab Solvents | Reported Solubility |

| Polar Protic | Water, Methanol, Ethanol | Limited/Low (Water); Generally Soluble (Alcohols) |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Generally Soluble |

| Nonpolar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF) | Generally Soluble |

| Nonpolar | Hexanes, Toluene | Likely Soluble, but may be limited |

Note: The information in this table is based on qualitative descriptions and inferences from the compound's structure. Quantitative determination via the protocols outlined below is strongly recommended for specific applications.

Experimental Protocols for Solubility Determination

Given the absence of standardized quantitative solubility data, researchers must often determine this parameter empirically. The following protocols provide methodologies for both qualitative and quantitative solubility assessment.

Qualitative Solubility Testing: A Rapid Screening Method

This method allows for a quick assessment of a compound's solubility in a range of solvents.

Materials:

-

This compound

-

A selection of common laboratory solvents (e.g., water, methanol, ethanol, DMSO, DMF, DCM, chloroform, THF, hexanes)

-

Small test tubes or vials (e.g., 1.5 mL microcentrifuge tubes)

-

Vortex mixer

-

Pipettes

Procedure:

-

Sample Preparation: Weigh approximately 1-5 mg of this compound and place it into a clean, dry test tube.

-

Solvent Addition: Add 100 µL of the first test solvent to the tube.

-

Mixing: Vortex the mixture vigorously for 30-60 seconds.

-

Observation: Visually inspect the solution.

-

Soluble: The solid completely dissolves, and the solution is clear.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Incremental Solvent Addition: If the compound is not fully soluble, add another 100 µL of the solvent and repeat the mixing and observation steps. Continue this process up to a total volume of 1 mL.

-

Record Results: Record the observations for each solvent, noting the approximate volume of solvent required for complete dissolution if applicable.

Quantitative Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

-

This compound

-

High-purity solvent of interest

-

Scintillation vials or other sealable glass containers

-

Orbital shaker or rotator

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or another suitable analytical technique.

-

Volumetric flasks and pipettes for standard preparation

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a scintillation vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Equilibration: Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient period (typically 24-72 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vial at a moderate speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant without disturbing the solid.

-

Dilution: Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a calibrated HPLC or other analytical method to determine the concentration of this compound.

-

Calculation: Calculate the solubility using the following formula:

Solubility (g/L) = Concentration of diluted sample (g/L) × Dilution factor

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key experimental workflows relevant to the use of this compound.

Caption: A flowchart detailing the steps for a rapid qualitative assessment of solubility.

References

The Strategic Role of tert-Butyl (9-aminononyl)carbamate in PROTAC Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's intrinsic ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a warhead that binds a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule.[1] Among the diverse array of linker architectures, simple alkyl chains offer a blend of flexibility and synthetic tractability. This guide provides an in-depth examination of tert-butyl (9-aminononyl)carbamate, a bifunctional C9 alkyl linker, and its role in the development of potent protein degraders.

This compound is a linear nine-carbon alkyl chain functionalized with a terminal primary amine and a Boc-protected amine.[3] This structure provides a versatile scaffold for PROTAC synthesis. The terminal amine allows for facile conjugation to a warhead or E3 ligase ligand, while the Boc-protected amine offers an orthogonal handle that can be deprotected under mild acidic conditions for subsequent coupling reactions.[1] The C9 length provides significant flexibility, enabling the PROTAC to span the distance between the POI and the E3 ligase, thereby facilitating the formation of a stable and productive ternary complex required for ubiquitination and subsequent degradation.

Case Study: An Androgen Receptor (AR) PROTAC

A key example of the application of this compound is in the development of potent Androgen Receptor (AR) degraders for the treatment of prostate cancer.[1] In the patent document WO2020142228A1, this linker is used in the synthesis of the PROTAC designated as compound 34 (also referred to as ARD-69 ). This PROTAC was designed to induce the degradation of the Androgen Receptor, a key driver of prostate cancer growth and progression.[1]

Quantitative Degradation Data

The efficacy of ARD-69 was evaluated in various prostate cancer cell lines. The quantitative data for AR degradation are summarized in the table below.

| Compound | Cell Line | DC50 (nM) | Maximum Degradation (Dmax) | Notes |

| ARD-69 (Compound 34) | LNCaP | 0.86 | >95% at 10 nM | Androgen-sensitive human prostate adenocarcinoma cells. |

| ARD-69 (Compound 34) | VCaP | 0.76 | >95% at 10 nM | Androgen-sensitive human prostate cancer cells with AR amplification. |

| ARD-69 (Compound 34) | 22RV1 | 10.4 | Near complete degradation at 1 µM | Human prostate carcinoma cells expressing both full-length AR and AR-V7 splice variant. |

Data sourced from patent WO2020142228A1.[1]

Core Mechanisms and Workflows

PROTAC Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity leads to the polyubiquitination of the target protein, marking it for destruction by the 26S proteasome. The PROTAC molecule itself is not degraded and can act catalytically to degrade multiple target protein molecules.

Caption: General mechanism of action for a PROTAC molecule.

Androgen Receptor Signaling Pathway

The Androgen Receptor is a ligand-activated transcription factor. Upon binding to androgens like testosterone or dihydrotestosterone (DHT), it translocates to the nucleus, dimerizes, and binds to Androgen Response Elements (AREs) on DNA. This recruits coactivators and initiates the transcription of genes involved in cell proliferation and survival. PROTACs like ARD-69 disrupt this pathway by eliminating the AR protein itself.

Caption: Simplified Androgen Receptor signaling and its disruption by ARD-69.

Experimental Protocols

The following protocols are adapted from the general procedures described in patent WO2020142228A1 for the synthesis of ARD-69 and are representative of methods used in PROTAC development.[1]

Synthesis of ARD-69 (Illustrative Protocol)

This synthesis involves a multi-step process: coupling the linker to the first ligand, followed by coupling to the second ligand.

Step 1: Coupling of Ligand 1 to this compound

-

Materials : Ligand 1 (with a carboxylic acid moiety), this compound, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), Anhydrous DMF (N,N-Dimethylformamide).

-

Procedure : a. Dissolve Ligand 1 (1.0 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution to activate the carboxylic acid. Stir for 15-30 minutes at room temperature. c. Add this compound (1.1 eq) to the reaction mixture. d. Stir the reaction at room temperature for 4-12 hours, monitoring progress by TLC or LC-MS. e. Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). f. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the resulting Boc-protected intermediate by column chromatography.

Step 2: Boc Deprotection

-

Materials : Boc-protected intermediate from Step 1, TFA (Trifluoroacetic acid) or 4M HCl in dioxane, DCM (Dichloromethane).

-

Procedure : a. Dissolve the intermediate in DCM. b. Add an excess of TFA or 4M HCl in dioxane. c. Stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS). d. Remove the solvent and excess acid under reduced pressure to yield the amine-functionalized linker-ligand conjugate.

Step 3: Coupling of Ligand 2 to the Amine-Functionalized Conjugate

-

Materials : Amine-functionalized conjugate from Step 2, Ligand 2 (with a carboxylic acid moiety), HATU, DIPEA, Anhydrous DMF.

-

Procedure : a. Dissolve Ligand 2 (1.1 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (5.0 eq) and stir for 15-30 minutes at room temperature. c. Add the amine-functionalized conjugate (1.0 eq) to the activated Ligand 2 solution. d. Stir the reaction at room temperature for 4-12 hours. e. Work up the reaction as described in Step 1e-f. f. Purify the final PROTAC compound (ARD-69) by preparative HPLC to afford the final product.

Western Blotting for AR Degradation

-

Cell Culture and Treatment : a. Seed prostate cancer cells (e.g., VCaP) in 6-well plates and allow them to adhere overnight. b. Treat the cells with increasing concentrations of ARD-69 (e.g., 0.1 nM to 1000 nM) or vehicle control (DMSO) for 24 hours.

-

Protein Extraction : a. Wash cells with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. d. Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Immunoblotting : a. Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. b. Separate the proteins by SDS-PAGE on a 4-15% polyacrylamide gel. c. Transfer the proteins to a PVDF membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with a primary antibody against AR overnight at 4°C. f. Incubate with a loading control primary antibody (e.g., GAPDH or β-actin). g. Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Detect the protein bands using an ECL substrate and an imaging system.

-

Data Analysis : a. Quantify band intensities using densitometry software. b. Normalize the AR protein levels to the loading control. c. Calculate the percentage of degradation relative to the vehicle control for each concentration and plot the data to determine the DC50 value.

References

understanding the Boc protection group in tert-Butyl (9-aminononyl)carbamate

An In-depth Technical Guide to the Boc Protection Group in tert-Butyl (9-aminononyl)carbamate

Abstract

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the fields of peptide synthesis and pharmaceutical development.[1] Its widespread use is attributed to its stability across a range of chemical conditions and its facile, clean removal under mild acidic protocols.[1] This technical guide provides a comprehensive examination of the Boc group, with a specific focus on its application in This compound , a heterobifunctional linker critical in the synthesis of targeted therapeutics like Proteolysis Targeting Chimeras (PROTACs).[2] This document details the fundamental chemical principles, reaction mechanisms, quantitative data on reaction conditions, and standardized experimental protocols for the synthesis and deprotection of Boc-protected amines, tailored for researchers, scientists, and drug development professionals.

The Tert-Butoxycarbonyl (Boc) Protecting Group: Core Principles

The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in non-peptide chemistry.[3][4] Its function is to temporarily render the highly nucleophilic and basic amine group inert to prevent unwanted side reactions during multi-step synthesis.

Chemical Structure and Properties: The Boc group is an acid-labile protecting group.[5] It is chemically robust under basic, nucleophilic, and catalytic hydrogenation conditions, making it an excellent orthogonal partner to other protecting groups.[6][7][8]

Key Attributes:

-

Acid Lability: The Boc group is readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5][9]

-

Base and Nucleophile Stability: It is stable towards most bases and nucleophiles.[6]

-

Orthogonality: Its stability profile allows for selective deprotection in the presence of other common protecting groups such as the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group.[6][8]

This compound: A Key Bifunctional Linker

This compound is an aliphatic alkane chain that features a terminal primary amine and a Boc-protected amino group at the opposite end.[2][10] This structure makes it a valuable heterobifunctional linker in medicinal chemistry.

Applications in Drug Development: The primary application for this molecule is in the synthesis of PROTACs.[2] PROTACs are novel therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to degrade specific target proteins. In this context, this compound serves as the linker that connects a ligand binding to the target protein with another ligand that recruits an E3 ubiquitin ligase. The free primary amine is available for conjugation (e.g., amide bond formation with a carboxylic acid), while the Boc-protected amine can be deprotected at a later synthetic stage to allow for further functionalization.[2]

Synthesis and Protection Mechanisms

The synthesis of this compound from its precursor, 1,9-nonanediamine, highlights a common challenge in organic synthesis: the selective monofunctionalization of a symmetric molecule.

General Mechanism of N-Boc Protection

The protection of an amine with a Boc group is typically achieved through a nucleophilic acyl substitution reaction. The amine nitrogen attacks one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O).[4][9] The resulting tetrahedral intermediate collapses, leading to the formation of the N-Boc protected amine, carbon dioxide, and a tert-butoxide anion.[4][9]

References

- 1. benchchem.com [benchchem.com]

- 2. This compound, 510754-90-2 | BroadPharm [broadpharm.com]

- 3. Amine Protection / Deprotection [fishersci.co.uk]

- 4. jk-sci.com [jk-sci.com]

- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. tert-Butoxycarbonylation (Boc) Reagents [Protecting Reagents] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. benchchem.com [benchchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. CAS 510754-90-2: this compound [cymitquimica.com]

The Unseen Scaffold: An In-depth Technical Guide to Aliphatic Linkers in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate dance of drug design, the role of the linker moiety is often underestimated. This is particularly true for the seemingly simple aliphatic linkers. Composed of a chain of carbon and hydrogen atoms, these linkers are far from inert scaffolds. They are critical determinants of a drug's pharmacokinetic and pharmacodynamic properties, influencing everything from solubility and cell permeability to target engagement and metabolic stability. This technical guide delves into the multifaceted roles of aliphatic linkers in modern drug discovery, with a particular focus on their application in Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Through a comprehensive review of the literature, this guide provides quantitative data, detailed experimental protocols, and visual representations of key concepts to empower researchers in the rational design of next-generation therapeutics.

The Role of Aliphatic Linkers in Modulating Drug Properties

Aliphatic linkers, in their most basic form, are straight or branched chains of methylene (-CH2-) groups. Their primary function is to connect two or more molecular entities, such as an antibody and a cytotoxic payload in an ADC, or a target-binding ligand and an E3 ligase recruiter in a PROTAC. However, the length, rigidity, and overall hydrophobicity of the aliphatic chain can profoundly impact the conjugate's biological activity.

Impact on Pharmacokinetics

The length and composition of an aliphatic linker can significantly influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Generally, increasing the length of an aliphatic linker increases the molecule's lipophilicity. This can enhance membrane permeability and cell uptake, but it can also lead to increased plasma protein binding and reduced aqueous solubility, potentially affecting bioavailability and distribution.[1]

Impact on Potency and Efficacy

The spatial separation provided by the linker is crucial for allowing the connected moieties to bind to their respective targets without steric hindrance. The optimal linker length is highly dependent on the specific biological system and the nature of the interacting proteins. An insufficient linker length may prevent the formation of a stable ternary complex in PROTACs, while an excessively long linker can lead to unproductive binding modes and decreased efficacy.[2]

Quantitative Analysis of Aliphatic Linker Effects

The following tables summarize quantitative data from various studies, illustrating the impact of aliphatic linker length and properties on the efficacy of ADCs and PROTACs.

Table 1: Effect of Aliphatic Linker Length on PROTAC Efficacy

| Target Protein | E3 Ligase Ligand | Aliphatic Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| ERα | VHL | 12 | ~5000 | ~75 | MCF7 | [2] |

| ERα | VHL | 16 | ~1000 | ~95 | MCF7 | [2] |

| ERα | VHL | 19 | ~5000 | ~70 | MCF7 | [2] |

| EGFR | VHL | 7-carbon chain | N/A (91% degradation at 2 µM) | 91 | N/A | [3] |

Table 2: Effect of Linker Properties on ADC Efficacy

| Antibody Target | Payload | Linker Type | In Vitro IC50 (pM) | In Vivo Tumor Growth Inhibition (%) | Xenograft Model | Reference |

| HER2 | MMAE | Val-Cit (cleavable) | 14.3 | N/A | N/A | [4] |

| HER2 | MMAE | β-galactosidase-cleavable | 8.8 | 57-58 | Mouse Xenograft | [4] |

| EpCAM | DM1 | SMCC (non-cleavable) | N/A | Less active | Mouse Xenograft | [5] |

| EpCAM | DM1 | CX (non-cleavable) | N/A | More active (at 3 mg/kg vs 15 mg/kg for SMCC) | Mouse Xenograft | [5] |

Table 3: Physicochemical Properties of Common Linker Moieties

| Linker Moiety | Molecular Weight (Da) | clogP | Topological Polar Surface Area (Ų) | Reference |

| SMCC | 334.32 | 1.89 | 75.4 | [6] |

| SM(PEG)₂ | 324.34 | 0.83 | 94.8 | [6] |

| SM(PEG)₁₂ | 772.88 | -0.71 | 185.7 | [6] |

| Propane | 44.1 | 1.44 | 0 | Calculated |

| Hexane | 86.18 | 2.94 | 0 | Calculated |

| Decane | 142.29 | 4.94 | 0 | Calculated |

Key Experimental Protocols

This section provides detailed methodologies for essential experiments cited in the evaluation of drugs containing aliphatic linkers.

Plasma Stability Assay

Objective: To assess the stability of an ADC in plasma and determine the rate of premature drug release.[7][8]

Methodology:

-

Incubation: Incubate the ADC (e.g., at 1 mg/mL) in plasma (human, mouse, rat) at 37°C. Include a control sample of the ADC in a formulation buffer (e.g., PBS) to monitor intrinsic stability.[7][8]

-

Time Points: Collect aliquots of the plasma samples at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours). Immediately freeze the collected aliquots at -80°C.[8]

-

Sample Preparation for Free Payload Analysis:

-

Thaw plasma aliquots on ice.

-

Precipitate plasma proteins by adding three volumes of cold acetonitrile containing an internal standard.[8]

-

Vortex and incubate at -20°C for at least 30 minutes.[8]

-

Centrifuge at high speed to pellet the proteins.[8]

-

Collect the supernatant containing the released payload.

-

-

Quantification by LC-MS/MS: Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of the released payload.

-

DAR Analysis:

-

At each time point, capture the ADC from the plasma sample using an immunoaffinity capture method (e.g., Protein A/G magnetic beads).[8]

-

Wash the beads to remove non-specifically bound proteins.[8]

-

Elute the intact ADC using a low pH elution buffer.[8]

-

Analyze the eluted ADC by intact protein mass spectrometry to determine the average drug-to-antibody ratio (DAR). A decrease in the average DAR over time indicates payload deconjugation.[8]

-

Cytotoxicity Assay (CellTiter-Glo®)

Objective: To determine the in vitro potency (IC50) of a PROTAC or ADC on target cancer cells.[8]

Methodology:

-

Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 3,000-5,000 cells/well. Allow cells to adhere overnight.

-

Compound Treatment: Add serially diluted compounds (PROTACs or ADCs) to the wells. Include vehicle-only controls.

-

Incubation: Incubate the plate for a desired duration (e.g., 72 hours) at 37°C and 5% CO₂.

-

Reagent Addition: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add CellTiter-Glo® reagent to each well.

-

Luminescence Measurement: Mix the contents and incubate at room temperature to stabilize the luminescent signal. Measure luminescence using a plate reader.

-

Data Analysis: Plot cell viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.[8]

In Vivo Xenograft Model for Efficacy Testing

Objective: To evaluate the in vivo antitumor efficacy of an ADC or PROTAC.[9]

Methodology:

-

Cell Preparation: Culture a human cancer cell line and prepare a cell suspension in a suitable medium (e.g., PBS or Matrigel).

-

Animal Model: Use immunodeficient mice (e.g., nude or SCID mice), 4-6 weeks old.

-

Tumor Implantation: Subcutaneously inject the prepared cancer cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., twice a week).

-

Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the test compound (ADC or PROTAC) and vehicle control according to the desired dosing schedule and route of administration (e.g., intravenous).

-

Efficacy Assessment:

-

Continue to monitor tumor volume and body weight of the mice.

-

Calculate tumor growth inhibition (TGI) as a measure of efficacy.

-

At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry).[9]

-

Synthesis of a Maleimide-Activated Aliphatic Linker and Conjugation to a Thiol-Containing Drug

Objective: To provide a general protocol for the synthesis of a common type of aliphatic linker-drug conjugate.

Methodology:

-

Synthesis of the Maleimide-Activated Linker:

-

Start with a commercially available α,ω-amino-alkanoic acid (e.g., 6-aminohexanoic acid).

-

Protect the amine group (e.g., with a Boc protecting group).

-

Activate the carboxylic acid group (e.g., as an N-hydroxysuccinimide (NHS) ester).

-

React the NHS ester with maleimide to form the maleimide-activated linker.

-

Deprotect the amine group to yield the final amine-reactive maleimide linker.

-

-

Conjugation to a Thiol-Containing Drug:

-

Dissolve the thiol-containing drug and the maleimide-activated linker in a suitable buffer (e.g., phosphate buffer, pH 7.0-7.5).

-

The reaction is typically performed at room temperature for 1-2 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the drug-linker conjugate using techniques such as reversed-phase HPLC.

-

Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.[]

-

Mandatory Visualizations

Signaling Pathway: EGFR Signaling and PROTAC Intervention

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth and proliferation and is often dysregulated in cancer.[11][12] PROTACs can be designed to target and degrade EGFR, offering a novel therapeutic strategy.

References

- 1. Antibody Conjugation Techniques | FluoroFinder [fluorofinder.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Property-based optimisation of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 9. researchgate.net [researchgate.net]

- 11. static1.squarespace.com [static1.squarespace.com]

- 12. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to tert-Butyl (9-aminononyl)carbamate: A Versatile Linker in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving field of targeted protein degradation, the rational design of therapeutic agents such as Proteolysis Targeting Chimeras (PROTACs) is of paramount importance. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The efficacy of a PROTAC is critically dependent on its three components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and the linker that connects them. This technical guide provides a comprehensive overview of tert-Butyl (9-aminononyl)carbamate , a widely utilized aliphatic linker, focusing on its chemical properties, synthesis, and application in the development of novel therapeutics.

Chemical Structure and Physicochemical Properties

This compound, also known as N-Boc-1,9-diaminononane, is a linear nine-carbon aliphatic chain functionalized with a terminal primary amine and a tert-butoxycarbonyl (Boc)-protected amine.[1][2] This strategic protection allows for sequential and controlled conjugation reactions, making it a valuable building block in multi-step organic synthesis.

The chemical structure and key identifiers of this compound are summarized below:

| Parameter | Value | Reference |

| IUPAC Name | tert-butyl N-(9-aminononyl)carbamate | [2] |

| Synonyms | N-Boc-nonane-1,9-diamine, N-Boc-1,9-diaminononane | [2] |

| CAS Number | 510754-90-2 | [2] |

| Molecular Formula | C₁₄H₃₀N₂O₂ | [2] |

| Molecular Weight | 258.40 g/mol | [2] |

| SMILES | CC(C)(C)OC(=O)NCCCCCCCCCN | [2] |

| InChIKey | GZUNGYDAMPRXSU-UHFFFAOYSA-N | [2] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the selective mono-Boc protection of 1,9-diaminononane. This method takes advantage of the controlled addition of di-tert-butyl dicarbonate (Boc₂O) to a solution of the diamine. The following protocol is a representative procedure based on established methods for the mono-Boc protection of symmetrical diamines.[3][4][5]

Materials:

-

1,9-Diaminononane

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Preparation of the Diamine Monohydrochloride Salt: Dissolve 1,9-diaminononane (1 equivalent) in methanol in a round-bottom flask. Cool the solution to 0 °C in an ice bath. Slowly add a solution of hydrochloric acid in methanol (1 equivalent) dropwise while stirring. Stir the mixture for 30 minutes at 0 °C to allow for the formation of the monohydrochloride salt in equilibrium.

-

Boc Protection: To the stirred solution, add a solution of di-tert-butyl dicarbonate (1 equivalent) in methanol dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol. To the residue, add water and basify the solution to a pH of >12 with a 2N NaOH solution.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel if necessary.

Application in PROTAC Synthesis: A Step-by-Step Workflow

This compound serves as a versatile linker in PROTAC synthesis. The free primary amine allows for coupling to either the POI ligand or the E3 ligase ligand, while the Boc-protected amine can be deprotected in a subsequent step for the final conjugation. The following is a generalized workflow for its application.

Step 1: Coupling to the First Ligand (e.g., E3 Ligase Ligand)

-

Activation of the Ligand's Carboxylic Acid: Dissolve the E3 ligase ligand containing a carboxylic acid functional group (1 equivalent) in an anhydrous solvent such as N,N-dimethylformamide (DMF). Add a coupling agent like HATU (1.2 equivalents) and a base such as N,N-diisopropylethylamine (DIPEA) (3 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Amide Bond Formation: To the activated E3 ligase ligand solution, add a solution of this compound (1.1 equivalents) in DMF. Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by LC-MS.

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer, dry it, and concentrate it. Purify the resulting Boc-protected intermediate by column chromatography.

Step 2: Boc Deprotection

-

Acidic Cleavage: Dissolve the Boc-protected intermediate from Step 1 in dichloromethane (DCM). Add trifluoroacetic acid (TFA) and stir the mixture at room temperature for 1-4 hours.

-

Removal of Acid: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporation with a solvent like toluene can be performed to ensure complete removal of residual acid. The deprotected amine is often used in the next step without further purification.

Step 3: Coupling to the Second Ligand (e.g., POI Ligand)

-

Activation of the Second Ligand's Carboxylic Acid: In a separate flask, activate the carboxylic acid of the POI ligand using the same procedure as in Step 1.

-

Final Amide Bond Formation: Add the deprotected amine intermediate from Step 2 to the activated POI ligand solution. Stir the reaction at room temperature until completion, as monitored by LC-MS.

-

Final Purification: Purify the final PROTAC molecule using preparative HPLC to obtain a high-purity product for biological evaluation.

Logical and Experimental Workflow Visualization

The synthesis of a PROTAC molecule using this compound as a linker follows a logical and sequential workflow. This process involves the systematic assembly of the three key components: the E3 ligase ligand, the linker, and the POI ligand. The following diagrams illustrate the synthesis of the linker and its subsequent incorporation into a PROTAC.

Conclusion

This compound is a fundamental building block in the construction of PROTACs and other complex molecules for drug discovery and development. Its bifunctional nature, with a readily reactive primary amine and a selectively deprotectable Boc-protected amine, provides medicinal chemists with a versatile tool for linker-based drug design. The straightforward synthesis and well-established protocols for its incorporation into larger molecules make it an attractive choice for researchers in the field of targeted protein degradation. This guide provides the essential technical information for the effective utilization of this important chemical entity in advancing novel therapeutic strategies.

References

The Strategic Application of Bifunctional Carbamates in Modern Organic Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The carbamate functional group, once primarily regarded as a simple protecting group for amines, has emerged as a versatile and powerful tool in the arsenal of synthetic organic chemists. Its unique electronic and steric properties, combined with the ability to act as both a directing and a protecting group, have established bifunctional carbamates as critical components in the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the core applications of bifunctional carbamates, focusing on their roles in directing C-H functionalization, facilitating asymmetric catalysis, and participating in multicomponent reactions. Detailed experimental protocols for key transformations and quantitative data are presented to aid in practical application.

Carbamates as Directing Groups in C-H Functionalization

The ability to selectively functionalize otherwise inert C-H bonds is a paramount goal in organic synthesis. Carbamates, particularly N-aryl and O-aryl carbamates, have proven to be highly effective directing groups for the regioselective activation of C-H bonds. The lone pair of electrons on the carbamate's oxygen or nitrogen atom can coordinate to a metal catalyst, bringing the catalytic center into close proximity with a specific C-H bond, typically at the ortho position of an aromatic ring or the α-position of an alkyl chain.

Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic rings. The carbamate group is one of the most effective directing groups for this transformation, facilitating deprotonation at the adjacent ortho position by a strong base, typically an organolithium reagent. The resulting lithiated intermediate can then be quenched with a wide range of electrophiles.

Table 1: Selected Examples of Carbamate-Directed ortho-Metalation

| Entry | Carbamate Substrate | Electrophile (E+) | Product | Yield (%) | Reference |

| 1 | N,N-Diethyl O-phenyl carbamate | D₂O | 2-Deuterio-N,N-diethyl O-phenyl carbamate | >95 | [1] |

| 2 | N,N-Diethyl O-phenyl carbamate | Me₃SiCl | N,N-Diethyl O-(2-trimethylsilylphenyl) carbamate | 92 | [1] |

| 3 | N-Boc-N-benzylpiperazine | MeO₂CCl | 2-Carbomethoxy-N-Boc-N'-benzylpiperazine | 85 | [2] |

| 4 | N-Boc-pyrrolidine | Ph₂CO | 2-(Diphenylhydroxymethyl)-N-Boc-pyrrolidine | 88 | [2] |

Palladium-Catalyzed C-H Arylation

In addition to stoichiometric metalation, carbamates can direct transition-metal-catalyzed C-H functionalization. Palladium-catalyzed C-H arylation is a notable example where the carbamate group directs the formation of a palladacycle intermediate, which then undergoes oxidative addition with an aryl halide or diazonium salt to form a new C-C bond.[3][4]

Table 2: Palladium-Catalyzed ortho-Arylation of Aniline Carbamates with Diazonium Salts [3]

| Entry | Aniline Carbamate | Aryl Diazonium Salt | Product | Yield (%) |

| 1 | Methyl phenylcarbamate | 4-Methoxybenzenediazonium tetrafluoroborate | Methyl (4'-methoxy-[1,1'-biphenyl]-2-yl)carbamate | 85 |

| 2 | Methyl phenylcarbamate | 4-Bromobenzenediazonium tetrafluoroborate | Methyl (4'-bromo-[1,1'-biphenyl]-2-yl)carbamate | 82 |

| 3 | Methyl (4-methoxyphenyl)carbamate | Benzenediazonium tetrafluoroborate | Methyl (4'-methoxy-[1,1'-biphenyl]-2-yl)carbamate | 88 |

| 4 | Methyl (4-chlorophenyl)carbamate | 4-Trifluoromethylbenzenediazonium tetrafluoroborate | Methyl (4'-chloro-4-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)carbamate | 75 |

Bifunctional Carbamates in Asymmetric Catalysis

The inherent chirality and hydrogen-bonding capabilities of certain carbamate-containing molecules have led to their development as powerful bifunctional organocatalysts. These catalysts can simultaneously activate both the nucleophile and the electrophile, often through a combination of Lewis base/acid and Brønsted base/acid interactions, enabling highly stereoselective transformations.

Asymmetric Michael Additions

Pyrrolidine-based carbamate esters have been shown to be effective organocatalysts for asymmetric Michael additions, particularly in aqueous media.[5] The carbamate moiety is believed to play a role in stabilizing the transition state through hydrogen bonding, while the pyrrolidine core facilitates the formation of a reactive enamine intermediate.

Table 3: Asymmetric Michael Addition of Ketones to Nitroolefins Catalyzed by a Pyrrolidine Carbamate [5]

| Entry | Ketone | Nitroolefin | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) | Yield (%) |

| 1 | Cyclohexanone | β-Nitrostyrene | 97:3 | 94 | 97 |

| 2 | Cyclohexanone | 4-Chloro-β-nitrostyrene | 95:5 | 92 | 95 |

| 3 | Acetone | β-Nitrostyrene | - | 85 | 90 |

| 4 | Cyclopentanone | 4-Methyl-β-nitrostyrene | 96:4 | 93 | 96 |

Asymmetric Mannich Reactions

The development of catalytic asymmetric Mannich reactions has been greatly advanced by the use of carbamate-protected imines, which are often generated in situ. Bifunctional catalysts, such as thiourea cinchona alkaloids, can effectively control the stereochemistry of the addition of nucleophiles to these imines, providing access to chiral β-amino acids and their derivatives.[6][7]

Asymmetric Hydroboration of Enol Carbamates

Recently, the carbamate group has been employed as a directing group in the Rh-catalyzed asymmetric hydroboration of enol carbamates. This methodology provides access to optically active α-boryl carbamates, which are versatile intermediates that can be further functionalized with high conservation of optical activity.[8][9]

Table 4: Rh-Catalyzed Asymmetric Hydroboration of Enol Carbamates [8]

| Entry | Enol Carbamate Substrate | Yield of α-Boryl Carbamate (%) | Enantiomeric Excess (ee, %) |

| 1 | (Z)-3-Phenylprop-1-en-1-yl diisopropylcarbamate | 85 | 92 |

| 2 | (Z)-3-(4-Methoxyphenyl)prop-1-en-1-yl diisopropylcarbamate | 88 | 93 |

| 3 | (Z)-3-(Naphthalen-2-yl)prop-1-en-1-yl diisopropylcarbamate | 82 | 91 |

| 4 | (Z)-4-Phenylbut-1-en-1-yl diisopropylcarbamate | 79 | 90 |

Experimental Protocols

General Procedure for Directed ortho-Lithiation and Trapping of an O-Aryl Carbamate[1]

To a stirred solution of a 1:1 s-BuLi/TMEDA complex in dry THF at -78 °C under a nitrogen atmosphere, a solution of the O-aryl carbamate (1.0 equiv) in dry THF is added dropwise. The reaction mixture is stirred for a specified time (typically 5 min to 1 h). The electrophile (1.1-1.5 equiv) is then added, and the resulting solution is allowed to warm to room temperature over 8 hours. The reaction is quenched by the addition of a saturated aqueous NH₄Cl solution. The THF is removed in vacuo, and the aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

General Procedure for Palladium-Catalyzed ortho-Arylation of Aniline Carbamates[3]

An oven-dried 25 mL round-bottom flask containing a stir bar is charged with the aryl carbamate (0.2 mmol) and Pd(TFA)₂ (10 mol %). Dry methanol (2 mL) is added, followed by the addition of the aryl diazonium salt (2 equiv). The flask is purged with nitrogen, and the reaction mixture is stirred at room temperature for 30 minutes. A second portion of the aryl diazonium salt (2 equiv) is added, and the flask is purged again with nitrogen. The reaction mixture is stirred at room temperature for 16 hours. The solvent is evaporated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.

General Procedure for Asymmetric Michael Addition Catalyzed by a Pyrrolidine Carbamate Organocatalyst[5]

To a mixture of the nitroolefin (0.25 mmol), the ketone (2.5 mmol), and the pyrrolidine-carbamate catalyst (10 mol %) is added brine (0.05 mL). The reaction mixture is stirred at room temperature for the specified time (monitored by TLC). Upon completion, the reaction mixture is directly subjected to column chromatography on silica gel (eluting with a mixture of ethyl acetate and petroleum ether) to afford the pure Michael adduct. The diastereomeric ratio is determined by ¹H NMR analysis of the crude product, and the enantiomeric excess is determined by chiral HPLC analysis.

Conclusion

Bifunctional carbamates have transcended their traditional role as simple protecting groups to become indispensable tools in modern organic synthesis. Their ability to act as robust directing groups for C-H functionalization provides a powerful strategy for the regioselective construction of complex aromatic and heterocyclic systems. Furthermore, their incorporation into chiral scaffolds has led to the development of highly effective bifunctional organocatalysts for a range of asymmetric transformations. The continued exploration of the unique properties of carbamates is expected to lead to the discovery of novel synthetic methodologies with broad applications in pharmaceutical and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Asymmetric Mannich Reactions with in Situ Generation of Carbamate-Protected Imines by an Organic Catalyst [organic-chemistry.org]

- 7. Asymmetric Mannich reactions with in situ generation of carbamate-protected imines by an organic catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Asymmetric Catalytic Hydroboration of Enol Carbamates Enables an Enantioselective Matteson Homologation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Asymmetric Catalytic Hydroboration of Enol Carbamates Enables an Enantioselective Matteson Homologation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Coupling of tert-Butyl (9-aminononyl)carbamate to a Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Amide bond formation is a cornerstone of synthetic chemistry, particularly in the development of pharmaceuticals, peptidomimetics, and various functional materials. The coupling of a carboxylic acid with an amine is a fundamental transformation that often requires the use of specialized coupling reagents to proceed efficiently under mild conditions, thereby preserving the integrity of other functional groups within the molecules. This document provides a detailed protocol for the coupling of tert-butyl (9-aminononyl)carbamate to a generic carboxylic acid. This linker is valuable in drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where the nonyl chain provides a flexible spacer and the terminal amines allow for conjugation to a ligand and a protein of interest. The Boc-protected amine allows for selective reaction at the primary amine, with the potential for subsequent deprotection and further functionalization.

Two common and effective methods for this amide coupling are presented: one utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS), and another employing the uronium salt-based reagent O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

Reaction Principle and Mechanism

The formation of an amide bond from a carboxylic acid and an amine is formally a dehydration reaction. In practice, this is achieved by activating the carboxylic acid to make it a better electrophile for the nucleophilic attack by the amine.

EDC/NHS Coupling: EDC is a water-soluble carbodiimide that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to hydrolysis, which can lead to low yields. The addition of NHS traps the O-acylisourea to form a more stable NHS ester. This semi-stable ester is less prone to hydrolysis and reacts efficiently with the primary amine of this compound to form a stable amide bond.[1][2]

HATU Coupling: HATU is a uronium-based coupling reagent that reacts with the carboxylate (formed in the presence of a non-nucleophilic base like N,N-diisopropylethylamine, DIPEA) to generate a highly reactive O-acylisourea active ester. This species readily reacts with the amine to form the desired amide. HATU is known for its high efficiency, fast reaction times, and ability to suppress racemization, making it a preferred reagent for sensitive substrates.

Data Presentation

The following table summarizes typical quantitative data for the coupling of this compound with a carboxylic acid using EDC/NHS and HATU coupling methods. These values represent common starting points and may require optimization for specific substrates.

| Parameter | EDC/NHS Coupling | HATU Coupling |

| Carboxylic Acid | 1.0 eq | 1.0 eq |

| This compound | 1.0 - 1.2 eq | 1.0 - 1.2 eq |

| Coupling Reagent | 1.1 - 1.5 eq EDC | 1.1 - 1.5 eq HATU |

| Additive | 1.1 - 1.5 eq NHS | N/A |

| Base | N/A (or mild base) | 2.0 - 3.0 eq DIPEA |

| Solvent | DMF, DCM, or MeCN | DMF, DCM, or MeCN |

| Temperature | 0 °C to room temperature | 0 °C to room temperature |

| Reaction Time | 4 - 24 hours | 1 - 6 hours |

| Typical Yield | 70 - 90% | 80 - 95% |

Experimental Protocols

Materials and Reagents

-

Carboxylic acid of interest

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

N-hydroxysuccinimide (NHS)

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

N,N-diisopropylethylamine (DIPEA)

-

Anhydrous N,N-dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes, methanol)

Protocol 1: EDC/NHS Coupling

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq). Dissolve the acid in anhydrous DMF or DCM (to a concentration of approximately 0.1 M).

-

Activation: Add NHS (1.2 eq) and EDC·HCl (1.2 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Amine Addition: Add a solution of this compound (1.1 eq) in a minimal amount of the reaction solvent to the flask.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.

-

Work-up:

-

Dilute the reaction mixture with ethyl acetate or DCM.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x), water (1 x), and brine (1 x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by silica gel column chromatography. A typical eluent system would be a gradient of methanol in dichloromethane or ethyl acetate in hexanes to isolate the pure amide product.

Protocol 2: HATU Coupling

-

Reaction Setup: To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq). Dissolve the acid in anhydrous DMF or DCM (to a concentration of approximately 0.1 M).

-

Reagent Addition: Add this compound (1.1 eq) and HATU (1.2 eq) to the solution.

-

Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add DIPEA (2.5 eq) to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up:

-

Dilute the reaction mixture with ethyl acetate or DCM.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x), water (1 x), and brine (1 x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

Visualizations

Experimental Workflow for Amide Coupling

Caption: A generalized workflow for the amide coupling reaction.

Signaling Pathway for EDC/NHS Coupling

Caption: The reaction pathway for EDC/NHS mediated amide bond formation.

References

Application Notes and Protocols: A Step-by-Step Guide for the Boc Deprotection of tert-Butyl (9-aminononyl)carbamate

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most prevalent amine protecting groups in organic synthesis, particularly within peptide synthesis and the development of pharmaceutical agents. Its widespread use is attributed to its stability across a broad spectrum of reaction conditions and its straightforward removal under acidic conditions.[1][2] This document provides detailed protocols for the deprotection of tert-butyl (9-aminononyl)carbamate to yield 1,9-nonanediamine, a valuable diamine linker in various chemical applications. The protocols described herein utilize common acidic reagents, namely Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl).

Reaction Mechanism

The deprotection of a Boc-protected amine proceeds via an acid-catalyzed hydrolysis mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid. This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. This carbamic acid is inherently unstable and readily undergoes decarboxylation to yield the free amine and carbon dioxide.[1][3][4] The liberated amine is then protonated by the excess acid to form the corresponding ammonium salt.[1]

Experimental Protocols

Two common and effective methods for the deprotection of this compound are presented below. The choice of method may depend on the compatibility of other functional groups in the molecule and downstream processing requirements.

Protocol A: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a widely used and generally rapid method for Boc deprotection.[5]

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Deionized water

-

Ethyl acetate (for extraction)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolution: Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.5 M.

-

Addition of TFA: Cool the solution to 0 °C using an ice bath. While stirring, add TFA (5-10 eq) dropwise. A common ratio is 25-50% TFA in DCM (v/v).[5]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.[1]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all the starting material has been consumed.

Work-up:

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.

-

Neutralization: Redissolve the residue in ethyl acetate. Carefully transfer the solution to a separatory funnel and wash with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Be cautious as CO₂ evolution may cause pressure buildup.[1]

-

Extraction: Wash the organic layer sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude 1,9-nonanediamine.

Purification: The crude product is often of high purity. If necessary, it can be further purified by column chromatography or distillation.

Protocol B: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method is another standard procedure and is particularly useful when an isolated hydrochloride salt of the product is desired.[6][7]

Materials:

-

This compound

-

4M HCl in 1,4-dioxane

-

Diethyl ether

-

Methanol (optional, for dissolving)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Gas outlet (to vent HCl and CO₂)

-

Buchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

Dissolution: Dissolve this compound (1.0 eq) in a minimal amount of 1,4-dioxane (or suspend it directly) in a round-bottom flask.

-

Addition of HCl: Add the 4M HCl solution in 1,4-dioxane (5-10 eq) to the flask while stirring at room temperature.[6]

-

Reaction: Stir the mixture at room temperature for 1-4 hours. Often, the deprotected amine hydrochloride salt will precipitate out of the solution.[6]

-

Monitoring: Monitor the reaction by TLC or LC-MS (a small aliquot can be quenched with base, extracted, and spotted) until completion.

Work-up:

-

Isolation of Salt: If a precipitate has formed, collect the solid by vacuum filtration. Wash the solid with cold diethyl ether to remove any non-polar impurities.

-

Concentration: If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt.

-

Removal of Excess HCl: The resulting solid can be co-evaporated with a solvent like DCM or toluene to remove residual HCl.[8]

Purification: The resulting 1,9-nonanediamine dihydrochloride salt is typically of high purity and can often be used without further purification. Recrystallization can be performed if necessary. To obtain the free base, the hydrochloride salt can be dissolved in water and neutralized with a strong base (e.g., NaOH), followed by extraction with an organic solvent.

Data Presentation

The selection of the deprotection protocol can be guided by the desired final product form and the scale of the reaction. Below is a summary of typical reaction parameters.